REACTION_CXSMILES
|
[N:1]1[C:2]2[N:3]([C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=2)[CH:4]=[CH:5][CH:6]=1.[ClH:14]>[Pd]>[ClH:14].[NH:1]1[CH2:6][CH2:5][CH2:4][N:3]2[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=[C:2]12 |f:3.4|
|
Name
|
|
Quantity
|
0.602 g
|
Type
|
reactant
|
Smiles
|
N=1C=2N(C=CC1)C1=C(N2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Subsequent filtration, removal of the solvent and addition of diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1C=2N(CCC1)C1=C(N2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |